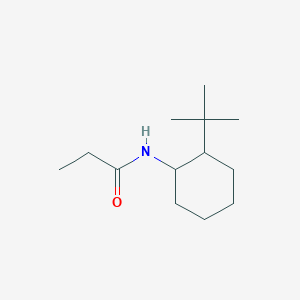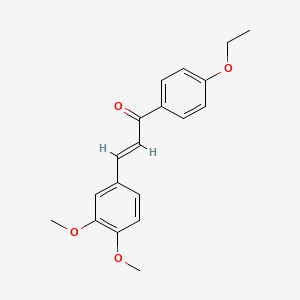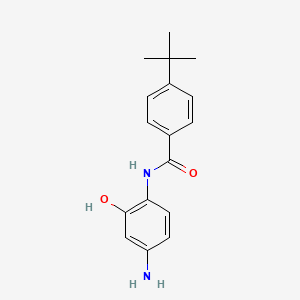![molecular formula C15H19ClFN3O2 B5313064 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as CFTR(inh)-172, and it has been extensively studied to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用機序
CFTR(inh)-172 acts as a selective inhibitor of CFTR by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, which leads to a decrease in chloride ion transport across cell membranes. This mechanism of action has been extensively studied, and it has provided valuable insights into the function of CFTR in normal and diseased cells.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have significant effects on the transport of chloride ions across cell membranes. Inhibition of CFTR by CFTR(inh)-172 leads to a decrease in chloride ion transport, which can have downstream effects on other cellular processes. CFTR(inh)-172 has also been shown to have potential applications in the treatment of diseases such as cystic fibrosis and secretory diarrhea.
実験室実験の利点と制限
CFTR(inh)-172 has several advantages for use in lab experiments, including its potency and selectivity as a CFTR inhibitor. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on CFTR(inh)-172, including the development of more potent and selective CFTR inhibitors, the use of CFTR(inh)-172 in combination with other drugs for the treatment of cystic fibrosis, and the exploration of CFTR(inh)-172 as a tool for studying other ion channels and transporters.
In conclusion, CFTR(inh)-172 is a valuable tool for studying the function of CFTR in normal and diseased cells. Its potent and selective inhibition of CFTR makes it a valuable tool for scientific research, and it has potential applications in the treatment of cystic fibrosis and other related diseases. Further research on CFTR(inh)-172 and its mechanism of action could lead to the development of new therapies for these diseases.
合成法
The synthesis of CFTR(inh)-172 involves the reaction of 4-chloro-3-fluorobenzylamine with N,N-dimethylacetamide, followed by the addition of piperazine and acetic anhydride. This reaction leads to the formation of CFTR(inh)-172, which is then purified using chromatography techniques.
科学的研究の応用
CFTR(inh)-172 has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can result in the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 is a potent inhibitor of CFTR, which makes it a valuable tool for studying the role of CFTR in cystic fibrosis and other related diseases.
特性
IUPAC Name |
2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-19(2)14(21)8-13-15(22)18-5-6-20(13)9-10-3-4-11(16)12(17)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARIZTLJWZHXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)


![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)
